molecular formula C14H16ClN3O2 B026814 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide CAS No. 101937-73-9

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

Cat. No.: B026814
CAS No.: 101937-73-9
M. Wt: 293.75 g/mol
InChI Key: MORLKTUKTJISOL-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for confirming the compound's identity and purity for their specific applications.

Properties

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9(15)13(19)16-12-10(2)17(3)18(14(12)20)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLKTUKTJISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404521
Record name 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101937-73-9
Record name 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most widely adopted method involves the reaction of 1,3-dicarbonyl precursors (e.g., diketones or β-keto esters) with substituted hydrazines. For example, phenylhydrazine reacts with ethyl acetoacetate under catalytic conditions to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid derivatives.

Procedure :

  • Reagents : Ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), ethanol (10 mL), cerium-based catalyst (5 mol%).

  • Conditions : Stirring at room temperature for 2–4 hours.

  • Workup : Catalyst filtration, solvent evaporation, and silica gel chromatography.

  • Yield : 70–91% (dependent on substituents and catalyst efficiency).

Mechanistic Insight : The cerium catalyst facilitates keto-enol tautomerization, accelerating nucleophilic attack by hydrazine on the carbonyl groups. Cyclization follows via intramolecular dehydration.

Introduction of the Propanamide Side Chain

The propanamide group is introduced via nucleophilic acyl substitution, leveraging reactive intermediates like acid chlorides.

Acid Chloride Route

This method involves converting 2-chloropropanoic acid to its acid chloride, followed by coupling with the pyrazole amine.

Procedure :

  • Step 1 (Chlorination) :

    • Reagents : 2-Chloropropanoic acid (1.0 mmol), thionyl chloride (SOCl₂, 1.2 mmol), tetrahydrofuran (THF).

    • Conditions : −10°C to 0°C for 1 hour.

    • Outcome : 2-Chloropropanoyl chloride (quantitative conversion).

  • Step 2 (Amidation) :

    • Reagents : Pyrazole-4-amine derivative (1.0 mmol), triethylamine (Et₃N, 1.5 mmol), THF.

    • Conditions : −10°C to 50°C for 2–3 hours.

    • Workup : Aqueous extraction and recrystallization from ethanol.

    • Yield : 65–78%.

Critical Parameters :

  • Temperature Control : Exothermic reactions require strict cooling to prevent decomposition.

  • Base Selection : Et₃N neutralizes HCl, driving the reaction forward.

Optimization of Chlorination and Functionalization

The position and stoichiometry of the chloro substituent are pivotal for regioselectivity.

Direct Chlorination of Propanamide Intermediates

Post-amidation chlorination using SOCl₂ or PCl₅ ensures precise placement of the chloro group.

Procedure :

  • Reagents : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (1.0 mmol), SOCl₂ (1.2 mmol).

  • Conditions : Reflux in dichloromethane (DCM) for 4 hours.

  • Workup : Solvent removal under reduced pressure.

  • Yield : 82% (HPLC purity >95%).

Analytical Validation :

  • ¹H NMR : δ 1.45 (s, 3H, CH₃), 2.25 (s, 3H, N-CH₃), 3.10–3.30 (m, 2H, CH₂Cl).

  • LC-MS : m/z 293.75 [M+H]⁺.

Alternative Pathways and Innovations

One-Pot Synthesis

Recent advances integrate pyrazole formation and amidation into a single pot, reducing purification steps.

Procedure :

  • Reagents : Ethyl acetoacetate, phenylhydrazine, 2-chloropropanoyl chloride, K₂CO₃.

  • Conditions : Sequential addition in 2-butanone under reflux for 6 hours.

  • Yield : 58% (crude), improving to 72% after column chromatography.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Industrial-Scale Manufacturing Considerations

Patent WO2014188453A2 highlights scalable processes for analogous compounds, emphasizing:

  • Solvent Selection : THF and 2-butanone preferred for solubility and boiling points.

  • Catalyst Recycling : Cerium catalysts reused for 3–5 cycles without yield loss.

  • Purity Standards : Recrystallization from ethanol/water (3:1) achieves ≥95% purity.

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in pyrazole formationUse of electron-withdrawing catalysts (e.g., Ce(III)).
Acid chloride stabilityIn situ generation and immediate coupling.
Chloro group hydrolysisAnhydrous conditions and controlled pH .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a ketone or carboxylic acid.

Scientific Research Applications

Overview

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems, making it a candidate for studies in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, which can be beneficial in drug design and development.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance the efficacy of existing treatments or serve as a lead for new anticancer drugs .

Agrochemicals

The compound's ability to affect biological systems extends to agricultural applications. It may serve as a pesticide or herbicide due to its potential to inhibit specific enzyme pathways in pests or weeds.

Case Studies :

  • Pest Resistance : Studies have shown that pyrazole derivatives can act as effective insecticides by targeting the nervous system of pests. This application could lead to the development of safer and more effective agricultural chemicals .

Material Science

In material science, the compound's unique properties can be utilized in the synthesis of novel materials with specific functionalities.

Case Studies :

  • Polymer Synthesis : The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. This application could lead to advancements in materials used in various industrial applications .

Data Tables

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer agentsEffective against cancer cell lines
AgrochemicalsPesticides and herbicidesInhibitory effects on pest enzyme pathways
Material ScienceNovel polymer synthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Unique Features Biological Activity Reference
Target Compound C₁₄H₁₆ClN₃O₂ 2-Chloropropanamide at pyrazole C4 Chlorine enhances electrophilicity; pyrazole stabilizes H-bonding Antimicrobial, enzyme inhibition
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 2,4-Dichlorophenylacetamide Increased steric bulk from dichlorophenyl; planar amide group Enhanced receptor binding due to Cl substituents
3-Chloro-N-(pyrazol-4-yl)propanamide C₁₄H₁₆ClN₃O₂ 3-Chloropropanamide Chlorine at propanamide C3 alters steric effects Similar to target compound but with modified solubility
N-(pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide C₁₉H₂₀N₄O₃S Methylsulfanyl-phenylacetamide Sulfur-containing group improves lipophilicity Anticancer potential via thioether interactions
4-Chloro-N-(pyrazol-4-yl)-3-methylbenzenesulfonamide C₁₈H₁₈ClN₃O₃S Chlorobenzenesulfonamide Sulfonamide group enhances enzyme inhibition COX-2 inhibition, anti-inflammatory activity

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Dichlorophenyl Acetamide Sulfonamide Derivative
Molecular Weight 293.75 g/mol 452.37 g/mol 365.81 g/mol
Solubility Moderate in DCM Low in water, high in DMSO High in polar solvents
Melting Point Not reported 473–475 K Not specified
Hydrogen Bonding Pyrazole N-H⋯O Planar amide R₂²(10) motifs Sulfonamide S=O⋯H-N

Crystallographic and Stability Insights

  • Target Compound : Crystal structures reveal pyrazole ring planarity and anti-periplanar amide conformation, stabilizing intermolecular H-bonds .
  • Dichlorophenyl Analogue : Steric repulsion between dichlorophenyl and pyrazole rings creates a 64.82° dihedral angle, reducing solubility but enhancing crystallinity .
  • Nitro-Substituted Derivatives : Nitro groups introduce strong electron-withdrawing effects, improving oxidative stability but requiring careful handling due to irritancy .

Biological Activity

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C₁₄H₁₆ClN₃O₂, with a molecular weight of 293.75 g/mol. The structure includes a chloro group, a pyrazole ring, and an amide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of substituted pyrazoles with chloroacetic acid derivatives to form the desired amide product. The synthetic pathway can be optimized for yield and purity through careful selection of reagents and conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-Chloro-N-(1,5-dimethyl...)MCF7 (breast cancer)12.50
2-Chloro-N-(1,5-dimethyl...)NCI-H460 (lung cancer)42.30

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been screened for its inhibitory effects on various enzymes relevant to cancer progression:

EnzymeTypeInhibition IC50 (µM)
Alkaline Phosphatase (h-TNAP)Human Tissue0.067
Ecto-nucleotidase (h-e5NT)Human Recombinant0.30

These results indicate that the compound may interfere with metabolic pathways in cancer cells by inhibiting key enzymes involved in nucleotide metabolism.

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating the antitumor activity of pyrazole derivatives, 2-Chloro-N-(1,5-dimethyl...) was tested against several cell lines. The results demonstrated notable cytotoxic effects, particularly against MCF7 and SF268 cell lines. The mechanism was attributed to the modulation of apoptosis-related proteins.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds in the pyrazole class. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

What are the optimal synthetic routes for preparing 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide?

Basic Research Focus
The compound is typically synthesized via coupling reactions between a pyrazole derivative (e.g., 4-aminoantipyrine) and a chloro-substituted carboxylic acid. A common method involves:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane.
  • Conditions : Stirring under acidic or neutral conditions at low temperatures (e.g., 273 K) to minimize side reactions.
  • Purification : Recrystallization from methylene chloride or column chromatography for higher yields .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid unreacted intermediates.

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving discrepancies in bond angles, hydrogen bonding, and stereochemistry:

  • Data Collection : Use CuKα radiation (λ = 1.54184 Å) at low temperatures (e.g., 123 K) to reduce thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., R22(10) dimer motifs) and steric repulsion between substituents .
  • Validation : Cross-check with computational models (DFT) to identify deviations caused by intermolecular forces .

What biochemical assays are suitable for studying its enzyme inhibition potential?

Basic Research Focus
The chloroacetamide group enables nucleophilic substitution with enzyme active sites. Key assays include:

  • Kinetic Studies : Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in dehydrogenase inhibition).
  • Binding Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
    Pitfalls : Account for non-specific binding by including control experiments with mutated enzymes.

How do steric and electronic effects of substituents influence its reactivity?

Advanced Research Focus
Substituents on the pyrazole ring (e.g., methyl groups, phenyl) modulate reactivity:

  • Steric Effects : The 1,5-dimethyl groups restrict rotation, increasing planarity and favoring π-π stacking in crystals. Dihedral angles >60° between the pyrazole and phenyl rings indicate steric hindrance .
  • Electronic Effects : Electron-withdrawing chloro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites) .
    Methodology : Compare reaction rates and crystallographic data of analogs (e.g., dichlorophenyl vs. methylsulfanyl derivatives) .

How to address contradictions between computational and experimental data?

Advanced Research Focus
Discrepancies often arise in bond lengths and angles due to intermolecular interactions:

  • Case Study : Computational models may underestimate the planarity of the amide group. SC-XRD data show O=C–N torsion angles deviating by ~10° from DFT predictions due to hydrogen bonding .
  • Mitigation : Use periodic boundary conditions in DFT to simulate crystal packing effects or apply QM/MM hybrid methods .

What structural parameters correlate with bioactivity in SAR studies?

Advanced Research Focus
Structure-activity relationships (SAR) rely on:

  • Dihedral Angles : Compounds with smaller angles between the pyrazole and acetamide groups exhibit higher enzyme affinity due to reduced steric clash .
  • Hydrogen Bonding : The N–H⋯O motif (R22(10) dimers) enhances stability in biological environments, as seen in analogs with antimalarial activity .
    Validation : Synthesize derivatives with modified substituents (e.g., methyl → ethyl) and assay against target enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

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